molecular formula C12H23LiS2 B14510733 Lithium 2-octyl-1,3-dithian-2-ide CAS No. 63278-30-8

Lithium 2-octyl-1,3-dithian-2-ide

Cat. No.: B14510733
CAS No.: 63278-30-8
M. Wt: 238.4 g/mol
InChI Key: XCICDJCZAVURPE-UHFFFAOYSA-N
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Description

Lithium 2-octyl-1,3-dithian-2-ide is a chemical compound that belongs to the class of lithiated dithianes. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a lithium atom bonded to a 1,3-dithiane ring, which is further substituted with an octyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-octyl-1,3-dithian-2-ide can be synthesized through the lithiation of 2-octyl-1,3-dithiane. This process typically involves the deprotonation of 2-octyl-1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:

2-octyl-1,3-dithiane+n-BuLiLithium 2-octyl-1,3-dithian-2-ide+butane\text{2-octyl-1,3-dithiane} + \text{n-BuLi} \rightarrow \text{this compound} + \text{butane} 2-octyl-1,3-dithiane+n-BuLi→Lithium 2-octyl-1,3-dithian-2-ide+butane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-octyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.

    Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.

    Oxidation and Reduction: The dithiane ring can undergo oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and epoxides. The reactions are typically carried out in THF at low temperatures.

    Addition Reactions: Reagents such as aldehydes and ketones are used, with the reactions often conducted in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated dithiane derivative, while addition to a carbonyl compound would form a corresponding alcohol.

Scientific Research Applications

Lithium 2-octyl-1,3-dithian-2-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: It is used in the preparation of novel materials with unique properties.

    Biological Studies: The compound is used in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of lithium 2-octyl-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom in the compound enhances its nucleophilicity, making it highly reactive. The dithiane ring provides stability to the intermediate species formed during reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Lithium 2-octyl-1,3-dithian-2-ide can be compared with other lithiated dithianes, such as lithium 2-methyl-1,3-dithian-2-ide and lithium 2-phenyl-1,3-dithian-2-ide . These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The octyl group in this compound provides unique steric and electronic properties, making it suitable for specific synthetic applications.

Properties

CAS No.

63278-30-8

Molecular Formula

C12H23LiS2

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C12H23S2.Li/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12;/h2-11H2,1H3;/q-1;+1

InChI Key

XCICDJCZAVURPE-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCC[C-]1SCCCS1

Origin of Product

United States

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